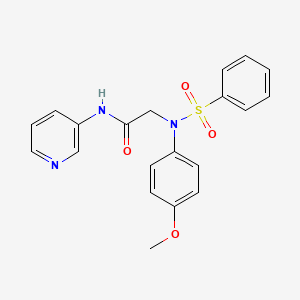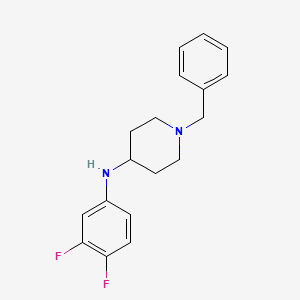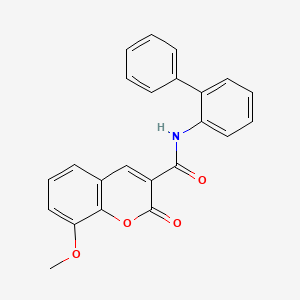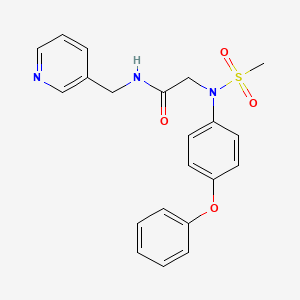
N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide
Übersicht
Beschreibung
N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide, also known as MPSPG, is a chemical compound that has been studied for its potential use in scientific research. MPSPG is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which has been implicated in the development of several diseases, including diabetes, obesity, and cancer.
Wirkmechanismus
N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide inhibits PTP1B by binding to the active site of the enzyme and preventing it from dephosphorylating its substrates. This leads to an increase in the phosphorylation of insulin receptor substrate 1 (IRS-1) and other downstream signaling molecules, resulting in improved insulin sensitivity and glucose tolerance. In cancer cells, inhibition of PTP1B leads to an increase in the phosphorylation of several signaling molecules, resulting in decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
In animal models of diabetes and obesity, N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide has been shown to improve insulin sensitivity and glucose tolerance. In cancer cells, N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide has been shown to inhibit cell proliferation and induce apoptosis. These effects are likely due to the inhibition of PTP1B and the resulting increase in the phosphorylation of signaling molecules.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide is its selectivity for PTP1B, which allows for the specific inhibition of this enzyme without affecting other phosphatases. However, one limitation is its relatively low potency, which may require higher concentrations for effective inhibition. Additionally, N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide may have off-target effects on other proteins, which could complicate data interpretation.
Zukünftige Richtungen
For N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide research include the development of more potent analogs with improved selectivity and pharmacokinetic properties. Additionally, studies are needed to further elucidate the role of PTP1B in the development of diabetes, obesity, and cancer, and to determine the potential of N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide and other PTP1B inhibitors as therapeutic agents for these diseases.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide has been studied for its potential use in the treatment of diabetes, obesity, and cancer. PTP1B has been shown to play a role in the regulation of insulin signaling, and inhibition of PTP1B has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity. N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-27-18-11-9-17(10-12-18)23(28(25,26)19-7-3-2-4-8-19)15-20(24)22-16-6-5-13-21-14-16/h2-14H,15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVOGNIUNMSXLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-methyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)benzenesulfonamide](/img/structure/B3442860.png)
![N-[4-(acetylamino)phenyl]-2-{[4-(2-furylmethyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3442866.png)
![N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3442872.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B3442880.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B3442888.png)
![8-methoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3442908.png)

![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-(1-pyrrolidinyl)acetamide](/img/structure/B3442911.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-2-(1-piperidinyl)acetamide](/img/structure/B3442918.png)
![N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[4-(4-pyridinylmethyl)phenyl]glycinamide](/img/structure/B3442935.png)

![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl isonicotinate](/img/structure/B3442945.png)
![1'-[(4-phenyl-1-piperazinyl)methyl]spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B3442947.png)